3-(Hydroxymethyl)cyclobutanone

Vue d'ensemble

Description

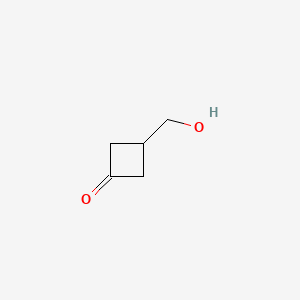

3-(Hydroxymethyl)cyclobutanone is a chemical compound with the molecular formula C5H8O2 and a molecular weight of 100.12 . It is a liquid at room temperature .

Synthesis Analysis

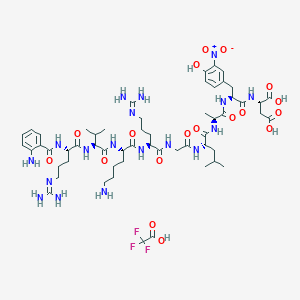

The synthesis of 3-(Hydroxymethyl)cyclobutanone involves the coupling of 6-chloropurine with 3-hydroxymethyl-cyclobutanone via its triflate to give both N-7 and N-9 regioisomers . The stereoselective reduction of the N-alkylated ketones yielded quantitatively one stereoisomer in each case .Molecular Structure Analysis

The InChI code for 3-(Hydroxymethyl)cyclobutanone is 1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Physical And Chemical Properties Analysis

3-(Hydroxymethyl)cyclobutanone has a density of 1.2±0.1 g/cm3, a boiling point of 204.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . It has a polar surface area of 37 Å2 and a molar volume of 86.0±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . “3-(Hydroxymethyl)cyclobutanone” can be used in these syntheses.

Drug Development

The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir , exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . “3-(Hydroxymethyl)cyclobutanone” can be used as a building block in the development of these drugs.

Synthesis of Terpenoids, Meroterpenoids, and Alkaloids

A variety of natural products containing cyclobutane motifs have been identified as terpenoids, meroterpenoids, and alkaloids . “3-(Hydroxymethyl)cyclobutanone” can be used in the synthesis of these compounds.

Modulation and Design of Structures in Medicinal Chemistry

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . “3-(Hydroxymethyl)cyclobutanone” can be used in this context.

Enhancement of Clinical Efficacy and Improvement of ADMET Properties

Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties . “3-(Hydroxymethyl)cyclobutanone” can be used in the development of these pharmaceuticals.

Development of Highly Potent Medications

In 2012, Pfizer successfully launched Xeljanz, a highly potent medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . “3-(Hydroxymethyl)cyclobutanone” can be used in the development of similar potent medications.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that cyclobutanones, the class of compounds to which 3-(hydroxymethyl)cyclobutanone belongs, are often used as precursors for nucleoside analogues . These analogues can interact with various cellular targets, particularly enzymes involved in nucleic acid synthesis.

Mode of Action

The mode of action of 3-(Hydroxymethyl)cyclobutanone involves its conversion into nucleoside analogues. This process involves the photochemical ring-expansion of cyclobutanones to an oxacarbene and its subsequent scavenging by 6-chloropurine . The resulting nucleoside analogues can then interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3-(Hydroxymethyl)cyclobutanone are likely related to nucleic acid synthesis, given its conversion into nucleoside analogues . These analogues can interfere with the normal functioning of enzymes involved in these pathways, potentially leading to downstream effects such as inhibition of DNA replication or RNA transcription.

Result of Action

The molecular and cellular effects of 3-(Hydroxymethyl)cyclobutanone’s action are likely dependent on the specific nucleoside analogue that it is converted into . These effects could range from inhibition of enzyme activity to interference with nucleic acid synthesis, potentially leading to cell death or other cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Hydroxymethyl)cyclobutanone. Factors such as temperature, pH, and the presence of other molecules can affect its conversion into nucleoside analogues and its subsequent interactions with cellular targets .

Propriétés

IUPAC Name |

3-(hydroxymethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBDXRSQLIOUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670329 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)cyclobutanone | |

CAS RN |

183616-18-4 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the reaction between 3-(hydroxymethyl)cyclobutanone and 6-chloropurine in nucleoside analog synthesis?

A1: This reaction is crucial for creating a new class of cyclobutene nucleoside analogs. [] The hydroxyl group of 3-(hydroxymethyl)cyclobutanone is reacted with 6-chloropurine, a precursor to many nucleoside analogs. This coupling results in the formation of both N-7 and N-9 regioisomers, which are important for exploring structure-activity relationships in drug discovery. [] Understanding the regioselectivity of this reaction is essential for optimizing the synthesis of desired isomers.

Q2: What spectroscopic techniques were used to characterize the synthesized cyclobutane nucleoside analogs?

A2: The researchers employed spectroscopic methods to confirm the structures of the synthesized compounds. [] While the specific techniques were not explicitly mentioned, it's common practice to use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation of organic molecules. Single crystal X-ray diffraction was also utilized to determine the absolute configuration of the synthesized compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(hexahydro-2,3-methanocyclopropa[cd]pentalen-2a(2H)-yl)- (9CI)](/img/no-structure.png)

![5H-2,8-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B575117.png)

![Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B575123.png)